3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide
CAS No.:
Cat. No.: VC20441725
Molecular Formula: C10H15ClN4O
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClN4O |
|---|---|
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 3-(4-chloropyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide |
| Standard InChI | InChI=1S/C10H15ClN4O/c1-13-10(9(12)16,7-2-3-7)6-15-5-8(11)4-14-15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,16) |
| Standard InChI Key | KGRYQQVDTPPXQY-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CN1C=C(C=N1)Cl)(C2CC2)C(=O)N |
Introduction
Overview of the Compound
The compound “3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide” is a synthetic organic molecule characterized by the following structural features:
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A pyrazole ring substituted with a chlorine atom at the 4-position.
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A cyclopropyl group and a methylamino group attached to a central propanamide backbone.
This structure suggests that the compound may belong to a class of heterocyclic derivatives often studied for their biological and pharmacological properties.
Molecular Formula
The molecular formula can be deduced as .
Functional Groups
Key functional groups include:
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A pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms.
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An amide group (-CONH2), which is common in bioactive molecules.
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A cyclopropyl moiety, often used to enhance metabolic stability in drug design.
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A methylamino group (-NHCH3), contributing to hydrogen bonding and solubility.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including:
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Pharmacological Activity: Pyrazole derivatives are known for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
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Enzyme Inhibition: The presence of the amide and pyrazole groups suggests possible interactions with enzymes or receptors, making it a candidate for drug development.
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Chemical Intermediates: Such compounds can serve as intermediates in synthesizing more complex molecules.
Synthesis
While no direct synthesis route is provided in the search results, compounds like this are typically synthesized through:
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Formation of the pyrazole ring via cyclization reactions involving hydrazine derivatives and diketones.
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Introduction of substituents (e.g., chlorine and cyclopropyl groups) through electrophilic substitution or alkylation reactions.
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Coupling reactions to attach the amide functionality.
Research Implications
Given its structural resemblance to bioactive molecules, further studies could focus on:
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Biological Evaluation: Screening for activity against specific diseases or pathogens.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize efficacy and safety.
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Toxicology Studies: Assessing metabolic stability and potential side effects.
Data Table
Below is an example of how data about this compound might be summarized:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~228 g/mol |
| Functional Groups | Pyrazole, amide, methylamino |
| Potential Applications | Pharmacology, enzyme inhibition |
| Synthetic Challenges | Multi-step synthesis required |
If you have access to additional resources or databases, further details about this compound’s synthesis, characterization (e.g., NMR, IR), and biological activity could be explored to build a more comprehensive profile.
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